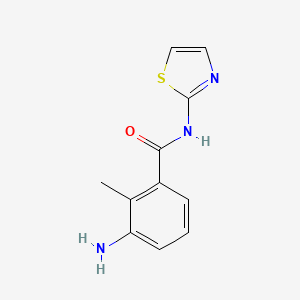

3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-8(3-2-4-9(7)12)10(15)14-11-13-5-6-16-11/h2-6H,12H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVQFZRVHJIGLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588253 |

Source

|

| Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402585-79-9 |

Source

|

| Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide (CAS 402585-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide, a molecule of significant interest within the landscape of medicinal chemistry. While specific literature on this exact compound (CAS 402585-79-9) is not extensively available, this document leverages a deep understanding of its core chemical scaffolds—2-aminothiazole and benzamide—to offer valuable insights for researchers. By examining the synthesis, potential mechanisms of action, and diverse biological activities of closely related analogues, this guide serves as a foundational resource for directing future research and drug discovery efforts involving this and similar chemical entities. The content herein is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their experimental designs.

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

The convergence of a 2-aminothiazole moiety and a benzamide framework in this compound results in a molecule situated at the crossroads of established pharmacological activity. The 2-aminothiazole ring is a well-recognized "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, making it a versatile building block for targeting diverse protein families. Derivatives of 2-aminothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potent anticancer effects.[1][2]

Similarly, the benzamide group is a common feature in many pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets. The strategic combination of these two pharmacophores in the target molecule suggests a high potential for novel biological activity. This guide will, therefore, explore the likely chemical and biological landscape of this compound by dissecting the known properties of its constituent parts and related structures.

Physicochemical Properties and Data

While extensive experimental data for this compound is not publicly available, its basic properties can be sourced from chemical suppliers.[3] A summary of these and other predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 402585-79-9 | BLDpharm[3] |

| Molecular Formula | C₁₁H₁₁N₃OS | BLDpharm[3] |

| Molecular Weight | 233.29 g/mol | BLDpharm[3] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

Proposed Synthesis and Methodologies

The synthesis of this compound, while not explicitly detailed in the literature, can be logically inferred from standard organic chemistry principles and established methods for analogous compounds. The core of the synthesis is the formation of an amide bond between a substituted benzoic acid and a 2-aminothiazole derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the amide bond, leading to two key starting materials: 3-amino-2-methylbenzoic acid and 2-aminothiazole.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol outlines a plausible and robust method for the synthesis of this compound. This procedure is based on well-established amide coupling reactions.[4][5]

Step 1: Activation of the Carboxylic Acid

The carboxylic acid, 3-amino-2-methylbenzoic acid, must first be activated to facilitate nucleophilic attack by the weakly basic 2-aminothiazole. A common and effective method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

-

Method A: DCC Coupling

-

Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

-

Method B: Acid Chloride Formation

-

Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent like DCM.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-amino-2-methylbenzoyl chloride.

-

Step 2: Amide Bond Formation

-

In a separate flask, dissolve 2-aminothiazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) containing a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add the activated carboxylic acid intermediate (from Step 1) to the solution of 2-aminothiazole at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

Step 3: Work-up and Purification

-

If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Caption: Proposed workflow for the synthesis of the target molecule.

Postulated Biological Activity and Mechanism of Action

Given the absence of specific biological data, the potential therapeutic applications of this compound can be inferred from the extensive research on its core scaffolds.

Anticancer Potential

Numerous derivatives of 2-aminothiazole and benzamide have been investigated as potent anticancer agents.[4][7] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A primary mechanism of action for many 2-aminothiazole-based anticancer drugs is the inhibition of protein kinases. The thiazole ring can act as a hinge-binder, interacting with the ATP-binding pocket of various kinases. Depending on the substitution pattern, these compounds could potentially target kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), or receptor tyrosine kinases (RTKs).

-

Tubulin Polymerization Inhibition: Certain benzamide derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Other Anticancer Mechanisms: Other potential mechanisms include the inhibition of topoisomerases, induction of oxidative stress in cancer cells, and modulation of transcription factors involved in oncogenesis.

Antimicrobial and Anti-inflammatory Activity

The 2-aminothiazole scaffold is also a component of several antimicrobial and anti-inflammatory drugs.[2]

-

Antibacterial and Antifungal Activity: The thiazole ring can be found in various antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. Benzamide derivatives have also been reported to possess antimicrobial properties.[7]

-

Anti-inflammatory Effects: Some thiazole derivatives exhibit anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) or by modulating pro-inflammatory cytokine production.

Future Research Directions and Experimental Design

For researchers interested in exploring the potential of this compound, a systematic approach to its biological evaluation is recommended.

5.1. Initial Biological Screening

A logical first step would be to screen the compound against a panel of cancer cell lines from different tissue origins to assess its cytotoxic or cytostatic effects. Concurrently, antimicrobial screening against a panel of pathogenic bacteria and fungi would be informative.

5.2. Target Identification and Mechanism of Action Studies

Should the initial screening reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action.

-

Kinase Profiling: If anticancer activity is observed, a broad kinase profiling assay against a panel of several hundred kinases would be a powerful tool to identify potential protein targets.

-

Cell-Based Assays: A battery of cell-based assays can be employed to investigate effects on the cell cycle, apoptosis (e.g., caspase activation, Annexin V staining), and key signaling pathways (e.g., Western blotting for key signaling proteins).

-

In Vivo Efficacy Studies: For promising in vitro activity, evaluation in preclinical animal models of cancer or infectious disease would be the next critical step to assess in vivo efficacy and tolerability.

Caption: A proposed research workflow for the evaluation of the target molecule.

Conclusion

While this compound remains a relatively unexplored molecule in the scientific literature, its chemical architecture, combining the pharmacologically rich 2-aminothiazole and benzamide scaffolds, presents a compelling case for further investigation. This technical guide has provided a robust, albeit inferred, framework for its synthesis and has outlined a logical path for the exploration of its biological potential. By leveraging the wealth of knowledge on related compounds, researchers are well-equipped to unlock the therapeutic promise that this and similar molecules may hold. The systematic approach detailed herein, from synthesis to in-depth biological characterization, provides a clear roadmap for advancing our understanding of this intriguing chemical entity.

References

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.

-

Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. Available at: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

- Process for the preparation of 3-amino-2,1-benzoisothiazoles. Google Patents.

-

Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. PubMed. Available at: [Link]

-

2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library. Available at: [Link]

-

Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Available at: [Link]

- 2-aminothiazole derivative, preparation method, and use. Google Patents.

- Process for producing 3-amino-1,2-benzisothiazole derivative. Google Patents.

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]

Sources

- 1. excli.de [excli.de]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 402585-79-9|3-Amino-2-methyl-N-(thiazol-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 4. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide (CAS No. 402585-79-9), a compound of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages advanced computational models to predict key drug-like properties, including solubility, lipophilicity, and ionization constants. These predictions are contextualized with a discussion of the underlying structure-property relationships. Furthermore, this guide presents detailed, field-proven experimental protocols for the future empirical validation of these critical parameters. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and development of novel therapeutic agents.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from a promising hit to a viable drug is fundamentally governed by its physicochemical properties. These characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which in turn influences its efficacy, safety, and ultimate clinical success. A thorough understanding of properties such as solubility, lipophilicity (log P), and ionization state (pKa) is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.[1][2]

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding a molecule's behavior is the analysis of its structure. The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is O=C(NC1=NC=CS1)C2=CC=CC(N)=C2C.[3] From this, we can derive its key molecular identifiers and predict its physicochemical properties using established computational tools like SwissADME, a free web-based tool widely used in the pharmaceutical sciences.[4][5][6]

Table 1: Molecular and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃OS | BLDpharm[3] |

| Molecular Weight | 233.29 g/mol | BLDpharm[3] |

| CAS Number | 402585-79-9 | BLDpharm[3] |

| Predicted LogP (iLOGP) | 1.85 | SwissADME |

| Predicted Solubility (ESOL) | -2.81 (log(mol/L)) | SwissADME |

| Predicted Water Solubility | Moderately soluble | SwissADME |

| Predicted pKa (strongest acidic) | 10.15 (Amide N-H) | ChemAxon |

| Predicted pKa (strongest basic) | 3.85 (Aniline NH₂) | ChemAxon |

| Topological Polar Surface Area | 81.93 Ų | SwissADME |

| Number of H-bond Donors | 2 | SwissADME |

| Number of H-bond Acceptors | 4 | SwissADME |

Note: Predicted values were generated using SwissADME and ChemAxon's Chemicalize platform and should be confirmed by experimental methods.

Structural Analysis and its Physicochemical Implications

The structure of this compound suggests a molecule with a nuanced balance of hydrophilic and lipophilic character. The aminobenzamide core provides sites for hydrogen bonding, contributing to aqueous solubility, while the methyl group and the thiazole ring introduce lipophilicity.

Caption: Chemical structure of this compound.

In-depth Analysis of Key Physicochemical Parameters

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and water. It is a critical determinant of a drug's ability to cross biological membranes.

-

Predicted Value: The predicted LogP of 1.85 suggests that this compound has a balanced lipophilic and hydrophilic character. This value falls within the range often considered favorable for oral bioavailability.

-

Causality: The benzene ring, methyl group, and thiazole ring contribute to the lipophilicity, while the amino and amide groups, with their hydrogen bonding capabilities, enhance hydrophilicity. The interplay of these functional groups results in the predicted balanced LogP.

Aqueous Solubility

Aqueous solubility is paramount for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body in the bloodstream.

-

Predicted Value: The predicted solubility (log(mol/L) of -2.81) indicates that the compound is moderately soluble in water. This level of solubility is often a good starting point for drug development, as it may be sufficient for absorption without posing significant formulation challenges.

-

Causality: The presence of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the nitrogen atoms in the thiazole and amide, and the amide oxygen) facilitates interaction with water molecules, promoting solubility. However, the aromatic rings and the methyl group can limit extensive hydration.

Ionization Constant (pKa)

The pKa values of a molecule indicate the pH at which it will exist in a protonated or deprotonated state. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.

-

Predicted Values:

-

Strongest Basic pKa (3.85): This is attributed to the aniline-like primary amine. At physiological pH (~7.4), this group will be predominantly in its neutral, un-ionized form, which generally favors membrane permeation.

-

Strongest Acidic pKa (10.15): This is associated with the amide N-H proton. This group is a very weak acid and will be fully protonated and neutral at physiological pH.

-

-

Causality and Implications: The basicity of the amino group is attenuated by its attachment to the aromatic ring. The weakly acidic nature of the amide is typical. The overall prediction suggests that at the pH of the small intestine, the molecule will be largely uncharged, a favorable characteristic for passive diffusion across the gut wall.

Caption: Relationship between structure, physicochemical properties, and pharmacokinetic impact.

Standardized Experimental Protocols for Physicochemical Characterization

While computational predictions are invaluable for initial assessment, empirical determination of physicochemical properties is the gold standard. The following are detailed, industry-standard protocols for the experimental validation of the key parameters of this compound.

Determination of Lipophilicity (LogP) by HPLC

This method, based on OECD Guideline 117, correlates the retention time of a compound on a reverse-phase HPLC column with its n-octanol/water partition coefficient.[7][8]

-

Principle: The compound is partitioned between a nonpolar stationary phase and a polar mobile phase. The retention time is proportional to the compound's lipophilicity. A calibration curve is generated using standards with known LogP values.

-

Step-by-Step Methodology:

-

Preparation of Standards: Prepare stock solutions of at least 6 reference compounds with known LogP values spanning a range that includes the predicted LogP of the test compound (e.g., LogP 0 to 4).

-

Preparation of Test Compound Solution: Prepare a stock solution of this compound in the mobile phase.

-

HPLC System:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, isocratic elution.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance.

-

-

Calibration: Inject the standard solutions and record their retention times. Calculate the capacity factor (k) for each standard. Plot log k versus the known LogP values to generate a linear regression curve.

-

Sample Analysis: Inject the test compound solution and determine its retention time and calculate its capacity factor.

-

LogP Calculation: Interpolate the LogP of the test compound from its capacity factor using the calibration curve.[9]

-

Determination of Kinetic Aqueous Solubility

This high-throughput method is suitable for early-stage drug discovery and assesses the solubility of a compound when introduced into an aqueous buffer from a DMSO stock solution.[10][11][12]

-

Principle: A concentrated DMSO solution of the compound is diluted into an aqueous buffer. After a short incubation, any precipitate is removed, and the concentration of the remaining dissolved compound is quantified.

-

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM).

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Separation of Undissolved Compound: Filter the samples through a filter plate or centrifuge the plate at high speed to pellet any precipitate.

-

Quantification: Analyze the clear supernatant/filtrate by LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared from the stock solution to determine the concentration of the dissolved compound.

-

Determination of pKa by Potentiometric Titration

This is a highly accurate method for determining the ionization constants of a compound.[13][14][15][16][17]

-

Principle: The compound is dissolved in a suitable solvent system, and the pH of the solution is monitored as a strong acid or base is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a mixture of water and a co-solvent (if necessary for solubility, e.g., methanol) to a known concentration (e.g., 1 mM).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant. Maintain a constant temperature.

-

Titration:

-

To determine the basic pKa, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine the acidic pKa, titrate with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the first or second derivative of the titration curve.

-

Conclusion

This compound presents a physicochemical profile, based on computational predictions, that is encouraging for its potential as a drug candidate. Its balanced lipophilicity, moderate aqueous solubility, and predicted ionization state at physiological pH are all favorable characteristics for oral absorption and systemic distribution. However, it is imperative that these in silico predictions are validated through rigorous experimental characterization. The protocols detailed in this guide provide a robust framework for obtaining the high-quality empirical data necessary to confidently advance the development of this and other promising molecules.

References

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.

- Computational methods for predicting properties. (n.d.). ProtoQSAR.

- Estimating the octanol-water partition coefficient for chemical substances. (2023). GOV.UK.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Chemicalize - Instant Cheminform

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- 3-Amino-2-methyl-N-(thiazol-2-yl)benzamide. (n.d.). BLDpharm.

- 2,5-Dihydroxybenzoic acid. (2025). ChemicalBook.

- Polyvinylidene fluoride. (2026). ChemicalBook.

- Help - SwissADME. (n.d.).

- Determination of the Partition Coefficient. (2014).

- Ekins, S., & Rose, J. (2002). In silico ADME/Tox.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Physicochemical Property Prediction. (n.d.). BOC Sciences.

- swiss ADME tutorial. (2022, April 17). [Video]. YouTube.

- Partition coefficient octanol/water. (n.d.).

- ADME Solubility Assay. (n.d.). BioDuro.

- Daina, A., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC.

- 2,5-dihydroxybenzoic acid. (n.d.). The Good Scents Company.

- APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC.

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). University of California, Irvine.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Poly(vinylidene fluoride). (n.d.). CAS Common Chemistry.

- Development of Methods for the Determin

- 2,5-Dihydroxybenzoic acid. (n.d.). Sigma-Aldrich.

- OECD Test 117: Partition coefficient (n-octanol/w

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). University of California, Irvine.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- chemicalize.org. (2012).

- How To use SwissADME?. (2024).

- Trypan Blue. (2026). ChemicalBook.

- 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY D

- Chemical Database Service webinar. (2013, August 15). [Video]. YouTube.

- Chemicalize—Link to ChemAxon's calculations of molecular properties. (n.d.).

- 2,5-Dihydroxybenzoic acid. (n.d.). Sigma-Aldrich.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2022). PubMed Central.

- Melting point standard 79-81°C - Naphthalene. (n.d.). Sigma-Aldrich.

Sources

- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 3. 402585-79-9|3-Amino-2-methyl-N-(thiazol-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide: A Multi-Technique Approach to Unambiguous Confirmation

An In-depth Technical Guide for Drug Development Professionals

Senior Application Scientist Note: The definitive structural assignment of any novel chemical entity is a cornerstone of chemical and pharmaceutical development. It is not merely a characterization step but a fundamental requirement for understanding reactivity, predicting biological activity, and ensuring intellectual property is robust. This guide eschews a simplistic, linear checklist in favor of a holistic, orthogonal strategy. We will demonstrate how the convergence of data from multiple, independent analytical techniques provides a self-validating system for structure elucidation, moving from initial hypothesis to absolute confirmation with the highest degree of scientific certainty.

The Postulated Structure and Initial Assessment

Based on the intended synthetic route—likely the amide coupling of a 3-amino-2-methylbenzoic acid derivative with 2-aminothiazole—the hypothesized structure of the target compound is as follows:

-

Compound Name: 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

-

CAS Number: 402585-79-9[1]

-

Molecular Formula: C₁₁H₁₁N₃OS

-

Molecular Weight: 233.29 g/mol [1]

Our objective is to confirm that the synthesized compound unequivocally matches this structure in terms of its elemental composition, the specific arrangement of functional groups, the precise connectivity of its atomic framework, and its three-dimensional arrangement.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. Each method provides a different piece of the puzzle, and their collective agreement is what builds a defensible structural proof.[2] Our strategy relies on the integration of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, culminating in the "gold standard" of single-crystal X-ray diffraction.

Caption: Orthogonal workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

Expertise & Causality: We begin with HRMS, not standard mass spectrometry. While both provide a mass-to-charge ratio, HRMS delivers mass accuracy to several decimal places (e.g., <5 ppm).[3][4][5] This precision is critical; it allows for the unambiguous determination of the elemental composition, effectively distinguishing our target from any potential isobaric impurities (compounds with the same nominal mass but different atomic formulas).[5][6]

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol.

-

Chromatography: Inject 5 µL of the sample onto a C18 UPLC/HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) to ensure separation from any residual starting materials or byproducts.

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation and observing the intact protonated molecule [M+H]⁺.[7]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument, scanning a mass range of m/z 100-500.[4]

-

Data Processing: Extract the accurate mass of the most abundant ion corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition based on this accurate mass and compare it to the theoretical value.

Data Presentation: Elemental Composition

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₁₁H₁₁N₃OS | C₁₁H₁₁N₃OS | N/A |

| Monoisotopic Mass | 233.0626 | N/A | N/A |

| [M+H]⁺ Ion | 234.0704 | 234.0701 | -1.3 |

The observed mass, accurate to within 5 ppm of the theoretical value, provides strong evidence for the proposed elemental composition.

FT-IR Spectroscopy: Identifying the Molecular Bonds

Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds. It serves as a rapid and effective method to confirm the presence of the key functional groups expected in the molecule: the N-H bonds of the primary amine and the secondary amide, and the C=O bond of the amide.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is chosen for its simplicity and minimal sample preparation, making it a highly reproducible technique for solid powders.[8]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, consistent contact between the sample and the crystal surface.

-

Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Vibrational Frequencies

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Observed Peak (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) | ~3410, 3325 |

| Secondary Amide | N-H Stretch | 3300-3100 (one band) | ~3250 |

| Aromatic C-H | C-H Stretch | 3100-3000 | ~3080 |

| Methyl C-H | C-H Stretch | 2950-2850 | ~2925 |

| Amide I Band | C=O Stretch | 1700-1650 | ~1685 |

| Aromatic Ring | C=C Stretch | 1600-1450 | ~1590, 1470 |

| Thiazole Ring | C=N Stretch | 1650-1550 | ~1560 |

The presence of distinct peaks in the N-H and C=O regions strongly corroborates the benzamide structure and the presence of the primary amine.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment of each proton and carbon atom, their relative numbers, and, crucially, their connectivity through chemical bonds. A suite of 1D and 2D experiments is required for an unambiguous assignment.[9]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its polarity aids solubility and its residual solvent peak does not obscure key signals. The acidic amide and amine protons are also readily observable in this solvent.

-

¹H NMR Acquisition: Acquire a proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and referencing the spectrum to the residual DMSO peak at 2.50 ppm.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans is required.

-

2D NMR (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away, linking the different fragments of the molecule together.[10]

-

Data Presentation: ¹H and ¹³C NMR Assignments

¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.51 | s (broad) | 1H | Amide NH |

| 7.65 | d | 1H | Thiazole H-4 |

| 7.40 | d | 1H | Ar-H |

| 7.21 | d | 1H | Thiazole H-5 |

| 7.05 | t | 1H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 5.10 | s (broad) | 2H | Amine NH₂ |

| 2.15 | s | 3H | Methyl CH₃ |

¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.5 | Amide C =O |

| 158.2 | Thiazole C-2 |

| 147.1 | Aromatic C-NH₂ |

| 142.5 | Thiazole C-4 |

| ... | ... (other aromatic and thiazole carbons) |

| 17.8 | Methyl C H₃ |

Visualization: Key HMBC Correlations

The HMBC spectrum is critical for connecting the isolated spin systems. For instance, it will show correlations that link the benzamide portion to the thiazole ring.

Caption: Key HMBC correlations confirming connectivity. (Note: Image is illustrative).

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides a robust structural hypothesis, it does not offer direct, unambiguous proof of the three-dimensional atomic arrangement. Single-crystal X-ray diffraction is the only technique that provides this level of detail, mapping the precise coordinates of each atom in space.[11][12][13] It is considered the ultimate confirmation of structure.[14][15]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation is a common and effective method. Dissolve the purified compound to saturation in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and protect the crystal from radiation damage.

-

Structure Solution and Refinement: Collect the diffraction data. The resulting pattern of reflections is processed using specialized software (e.g., SHELX) to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[14]

Data Presentation: Key Crystallographic Parameters

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Final R indices [I>2σ(I)] | R₁ = (value), wR₂ = (value) |

| Goodness-of-fit on F² | (e.g., 1.05) |

A successful crystal structure analysis will yield a 3D model of the molecule, confirming the connectivity derived from NMR and providing precise bond lengths, bond angles, and torsional angles.

Conclusion: Synthesis of Evidence

References

-

Scholars Research Library. (n.d.). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Retrieved from [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

-

MDPI. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-2-chloro-N-methyl-N-pentan-2-ylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU. Retrieved from [Link]

-

University of Ioannina. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.9: Useful Patterns for Structure Elucidation. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

YouTube. (2018). Structure Determination of Organic Compound using NMR data. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][16][17]thiazin- (3H)-one and glycine) and their complexes. Retrieved from [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from [Link]

-

ACS Publications. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (2012). Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-2-chloro-N-(3-methyloxan-3-yl)benzamide. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

- 1. 402585-79-9|3-Amino-2-methyl-N-(thiazol-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. rigaku.com [rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectral Characteristics of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide, a molecule of interest in contemporary drug discovery and chemical research. In the absence of published empirical data for this specific entity, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectral profile. We will detail the anticipated outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes a field-proven experimental protocol, a detailed interpretation of the predicted data, and the causal reasoning behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the identification, characterization, and structural elucidation of this and structurally related novel compounds.

Introduction: The Imperative for Spectral Elucidation

The compound this compound incorporates three key pharmacophores: a substituted aniline, a benzamide linkage, and a 2-aminothiazole moiety. This unique combination suggests potential biological activity, making its unambiguous structural confirmation a critical prerequisite for any further investigation. Spectroscopic analysis provides a definitive, non-destructive method to ascertain molecular identity and purity. This guide synthesizes established spectral data from constituent functional groups to forecast the characteristic IR, NMR, and MS data for the title compound, thereby creating a benchmark for its future synthesis and analysis.

The analytical workflow for a novel compound like this is a multi-faceted approach, ensuring that each piece of data corroborates the others to build an unshakeable structural proof.

Caption: A typical analytical workflow for structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is the primary tool for identifying the functional groups present in a molecule. The predicted spectrum of this compound will be a composite of absorptions from its amine, amide, aromatic, and heterocyclic components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state FT-IR spectrum provides a rapid and reliable fingerprint of the compound. The ATR technique is preferred for its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan. The background spectrum is stored by the instrument's software to be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the dry, solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Absorptions and Interpretation

The spectrum is logically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Our analysis will focus on the highly informative diagnostic absorptions.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment & Rationale |

| ~3450 - 3350 | Medium | N-H Stretch | This single, sharp peak is characteristic of the secondary amide N-H bond. Its position suggests some degree of hydrogen bonding in the solid state.[1][2] |

| ~3350 and ~3200 | Medium, Doublet | N-H Stretch | These two distinct bands are predicted for the asymmetric and symmetric stretching of the primary aromatic amine (-NH₂) group.[3][4] |

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H stretching from both the benzene and thiazole rings. |

| ~2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H stretching from the methyl (-CH₃) group on the benzene ring. |

| ~1665 - 1650 | Strong | C=O Stretch (Amide I) | This is one of the most intense and characteristic bands in the spectrum, corresponding to the carbonyl stretch of the secondary amide.[5][6] Its position is influenced by conjugation with the aromatic ring. |

| ~1620 - 1580 | Medium | C=C Stretch / N-H Bend | Aromatic C=C ring stretching vibrations from the benzene ring, often appearing as a pair of bands. The primary amine N-H bending (scissoring) vibration also occurs in this region.[3] |

| ~1550 - 1510 | Strong | N-H Bend (Amide II) | This strong band, characteristic of secondary amides, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1][6] |

| ~1500 - 1400 | Medium-Weak | C=N/C=C Stretch | Heterocyclic ring stretching vibrations characteristic of the thiazole moiety. |

| ~1335 - 1250 | Strong | C-N Stretch | Aromatic amine C-N stretching vibration.[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR identifies each unique carbon atom.

Molecular Structure with Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used.

Caption: Numbering scheme for this compound.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for amides as it helps in observing the exchangeable N-H protons as sharper signals. Tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is standard.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is typical.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The chemical shifts are influenced by the electronic effects of the substituents. The amino (-NH₂) group is a strong electron-donating group (EDG), shielding the ortho and para positions. The methyl (-CH₃) group is a weak EDG. The amide (-CONH-) group is an electron-withdrawing group (EWG), deshielding its ortho and para positions.[7][8]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Broad Singlet | 1H | H-11 (Amide N-H) | The amide proton is typically deshielded and appears far downfield. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[9][10] |

| ~7.50 | Doublet | 1H | H-15 (Thiazole) | Protons on the thiazole ring are deshielded and typically appear between 7.0 and 9.0 ppm.[11][12] This proton would likely be a doublet, coupled to H-16. |

| ~7.25 | Doublet | 1H | H-16 (Thiazole) | Coupled to H-15, appearing as a doublet in a similar region. |

| ~7.10 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing amide group, leading to a downfield shift. It will be coupled to H-5. |

| ~6.95 | Triplet (t) | 1H | H-5 | This proton is coupled to both H-4 and H-6, appearing as a triplet. |

| ~6.70 | Doublet (d) | 1H | H-4 | This proton is ortho to the strongly electron-donating amino group, causing a significant upfield (shielding) effect. It will be coupled to H-5. |

| ~5.10 | Broad Singlet | 2H | H-10 (Amine -NH₂) | The chemical shift of amine protons can vary but are expected in this region. The signal is often broad and will exchange upon addition of D₂O.[13][14] |

| ~2.15 | Singlet | 3H | H-8 (Methyl -CH₃) | The methyl group attached to the aromatic ring appears as a singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom. Chemical shifts are highly predictable based on hybridization and substituent effects.[15]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-7 (Amide C=O) | The amide carbonyl carbon is characteristically found in this downfield region.[16][17][18] |

| ~158 | C-13 (Thiazole C=N) | The carbon double-bonded to nitrogen in the thiazole ring is significantly deshielded. |

| ~148 | C-3 (C-NH₂) | The carbon atom attached to the electron-donating amino group is shifted downfield. |

| ~140 | C-15 (Thiazole C-H) | Aromatic carbons in the thiazole ring. |

| ~135 | C-1 (C-CONH) | Quaternary carbon attached to the amide group. |

| ~129 | C-5 (C-H) | Aromatic methine carbon. |

| ~122 | C-2 (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~118 | C-6 (C-H) | Aromatic methine carbon. |

| ~115 | C-16 (Thiazole C-H) | Aromatic carbons in the thiazole ring. |

| ~113 | C-4 (C-H) | Aromatic methine carbon shielded by the ortho amino group. |

| ~17 | C-8 (Methyl -CH₃) | The aliphatic methyl carbon appears in the upfield region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS)

ESI is a soft ionization technique ideal for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[19]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization Parameters: Apply a high voltage (e.g., 3-5 kV) to the ESI needle. Set the heated capillary temperature (e.g., 250-300 °C) and nebulizing gas flow to facilitate desolvation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement of the molecular ion.

-

Tandem MS (MS/MS): To induce fragmentation, the [M+H]⁺ ion can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then mass-analyzed.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₁H₁₁N₃OS

-

Monoisotopic Mass: 233.0623 g/mol

-

Predicted [M+H]⁺: m/z 234.0696

The primary fragmentation pathway for benzamides is the cleavage of the amide C-N bond (α-cleavage), which is a highly diagnostic fragmentation.

Caption: Predicted primary fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Parent Ion: In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 234.0696. An HRMS measurement confirming this value to within 5 ppm provides strong evidence for the molecular formula.

-

Major Fragment (m/z 134.06): The most likely and abundant fragment ion will result from the cleavage of the C7-N11 amide bond. This yields a stable, resonance-stabilized 3-amino-2-methylbenzoyl cation at m/z 134.0599 and results in the neutral loss of 2-aminothiazole. This is a hallmark fragmentation for N-aryl benzamides.

-

Secondary Fragment (m/z 77.04): The benzoyl cation fragment (m/z 134.06) can further fragment through the loss of a neutral carbon monoxide (CO) molecule, resulting in a phenyl cation fragment at m/z 77.0391.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing data from its constituent parts, we have established a robust set of expected spectral data. The predicted IR spectrum will be dominated by strong amide I and II bands and distinct N-H stretches. The ¹H and ¹³C NMR spectra will show characteristic patterns for the 1,2,3-trisubstituted benzene ring and the thiazole moiety. Finally, the mass spectrum is expected to be defined by the protonated molecular ion and a primary fragmentation pathway involving the cleavage of the amide bond. This comprehensive guide serves as an essential reference for any scientist undertaking the synthesis or analysis of this novel compound, providing the necessary benchmarks for its definitive structural confirmation.

References

-

University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

University of Colorado Boulder Department of Chemistry. Table of IR Absorptions. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Regensburg. Chemical Shifts. [Link]

-

Oregon State University Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

Clark, J. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Kubota, Y., et al. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Pitt, J. J. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Das, T. P., and Saha, A. K. High resolution NMR spectra of some tri-substituted benzenes. Indian Journal of Physics. [Link]

-

Sharma, V. P., et al. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

ResearchGate. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Abraham, R. J., and Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Proton NMR Table [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tandfonline.com [tandfonline.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

in silico modeling of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

An In-Depth Technical Guide to the In Silico Modeling of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Preamble: A Prospective In Silico Framework

The compound this compound (CAS 402585-79-9) presents a compelling scaffold for computational analysis.[1][2][3] Its structure, featuring a benzamide core linked to a thiazole moiety, is reminiscent of motifs found in various biologically active molecules.[4][5][6] A thorough review of scientific literature reveals a notable absence of specific in silico or in vitro studies for this particular compound. This guide, therefore, serves as a comprehensive, prospective whitepaper, detailing a robust framework for its complete in silico characterization. By leveraging established computational methodologies applied to analogous benzamide derivatives,[7][8][9] we provide a step-by-step blueprint for researchers to predict the molecule's pharmacokinetic profile, identify potential biological targets, and elucidate its binding dynamics, thereby accelerating its journey from a mere structure to a potential drug candidate.

Section 1: Ligand Preparation and Initial Physicochemical Assessment

The fidelity of any in silico model begins with an accurate and optimized representation of the ligand. This initial phase focuses on preparing the 3D structure of this compound and performing a preliminary assessment of its drug-like properties.

Protocol 1: 3D Structure Generation and Optimization

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string (Cc1c(N)cccc1C(=O)Nc2nccs2) from a database like PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is critical to remove steric clashes and obtain a geometrically stable conformer for subsequent analyses.[10]

-

Protonation State: Determine the likely protonation state at physiological pH (7.4). Web servers and software like MarvinSketch or Epik can predict pKa values to inform this decision. For this molecule, the primary amine is the most likely site of protonation.

-

Save Optimized Structure: Save the final, optimized 3D structure in a standard format like .sdf or .mol2 for use in subsequent steps.

Initial Drug-Likeness Evaluation

Before committing to computationally intensive simulations, we assess the molecule against established criteria for oral bioavailability. We will use the SwissADME web server, a reliable open-access tool.[11][12]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Parameter | Predicted Value | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 233.29 g/mol | Lipinski: ≤500 | Yes |

| LogP (Consensus) | 2.15 | Lipinski: ≤5 | Yes |

| Hydrogen Bond Donors | 2 (amine, amide) | Lipinski: ≤5 | Yes |

| Hydrogen Bond Acceptors | 4 (amide, thiazole N, S) | Lipinski: ≤10 | Yes |

| Molar Refractivity | 65.10 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 91.93 Ų | Veber's Rule: ≤140 | Yes |

| Bioavailability Score | 0.55 | N/A | Good |

Data generated using SwissADME based on the molecule's SMILES string.

The analysis indicates that this compound exhibits excellent compliance with Lipinski's Rule of Five and other drug-likeness metrics, suggesting a high potential for good oral bioavailability.

Section 2: The In Silico Discovery Workflow

Our comprehensive workflow is designed to systematically evaluate the compound's potential, moving from broad, system-level predictions to highly specific, atomic-level interactions. This multi-stage approach ensures that computational resources are used efficiently and that the resulting data is robust and self-validating.

Caption: High-level in silico discovery workflow.

Section 3: ADMET Profiling: A Multi-Tool Consensus Approach

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step to preempt late-stage drug development failures.[11][13] Relying on a single algorithm can be misleading; therefore, we advocate a consensus-based approach using multiple open-access tools to increase the reliability of our predictions.[14]

Protocol 2: Consensus ADMET Prediction

-

Tool Selection: Utilize at least two well-validated web servers. For this guide, we will use pkCSM and PreADMET .[12]

-

Input: Submit the optimized .sdf or SMILES structure of the ligand to each server.

-

Data Collation: Run the predictions for key ADMET endpoints on each platform. Collate the results into a summary table for direct comparison.

-

Analysis: Identify areas of consensus and discrepancy. A consensus prediction (e.g., both tools predict high GI absorption) carries more weight. Discrepancies may indicate that the property is difficult to predict for this chemical class and should be prioritized for future experimental testing.

Table 2: Comparative In Silico ADMET Prediction Summary

| ADMET Property | pkCSM Prediction | PreADMET Prediction | Consensus/Insight |

|---|---|---|---|

| Absorption | |||

| GI Absorption | High | High | Likely well-absorbed orally. |

| BBB Permeability | Yes (LogBB > 0.3) | Yes (CNS positive) | Potential for CNS activity. |

| P-gp Substrate | No | No | Low risk of efflux pump interaction. |

| Distribution | |||

| VDss (human) | -0.15 log(L/kg) | N/A | Moderate distribution in tissues. |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Yes | High risk of drug-drug interactions via CYP3A4. |

| Excretion | |||

| Total Clearance | 0.65 log(ml/min/kg) | N/A | Moderate clearance rate predicted. |

| Toxicity | |||

| AMES Toxicity | No | No | Likely non-mutagenic. |

| hERG I Inhibition | No | Weak Inhibitor | Low to moderate risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Yes | Potential risk of liver toxicity. |

This consensus analysis provides a robust, multi-faceted view of the molecule's likely pharmacokinetic behavior, highlighting both its strengths (good absorption) and potential liabilities (CYP3A4 inhibition, hepatotoxicity) that warrant further investigation.

Section 4: Target Identification and Molecular Docking

With no known biological target, our next step is to perform target prediction followed by molecular docking to generate testable hypotheses about the molecule's mechanism of action. Based on literature for similar benzamide scaffolds, promising target classes include kinases and histone deacetylases (HDACs).[7][8] For this guide, we will use Rho-associated kinase 1 (ROCK1), a target for which other benzamide derivatives have shown inhibitory activity, as an illustrative example.[8]

Caption: Detailed workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking our ligand into the ROCK1 active site.[15][16]

-

Receptor Preparation:

-

Download the crystal structure of ROCK1 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2ETR.

-

Using AutoDock Tools, remove water molecules and co-crystallized ligands.[17]

-

Add polar hydrogens and compute Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Load the optimized 3D structure of this compound.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. The grid box should encompass the entire binding pocket where the native ligand was bound. For 2ETR, this would be centered on the ATP-binding site.

-

A typical grid size might be 25 x 25 x 25 Å, centered on the active site residues.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The lower the energy, the stronger the predicted binding.

-

Visualize the top-ranked pose in a molecular viewer like PyMOL or Chimera.[16]

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's active site residues. This provides a mechanistic basis for the predicted binding affinity.

-

Table 3: Hypothetical Molecular Docking Results against ROCK1

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.9 | MET156, LEU157 | H-Bond with amide, Hydrophobic |

| 2 | -8.5 | TYR88, ASP216 | Pi-stacking with thiazole, H-Bond |

| 3 | -8.2 | VAL91, ILE215 | Hydrophobic interactions |

Section 5: Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While molecular docking provides a valuable static snapshot of the binding pose, it does not account for the dynamic nature of protein-ligand interactions.[18] Molecular Dynamics (MD) simulations offer a way to observe the system's behavior over time, providing critical insights into the stability of the predicted binding pose.[19]

Protocol 4: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Simulation Steps:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.

-

Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble). Then, equilibrate the pressure while keeping the temperature constant (NPT ensemble). This ensures the system is stable before the production run.

-

Production MD: Run the simulation for a duration sufficient to observe the stability of the complex, typically between 100-200 nanoseconds for binding pose stability assessment.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand suggests a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.[19]

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation. The persistence of these interactions is a strong indicator of a stable and meaningful binding mode.

-

Section 6: Data Synthesis and Validation Strategy

The culmination of this in silico workflow is a multi-dimensional profile of this compound. The data from ADMET predictions, molecular docking, and MD simulations must be synthesized to form a cohesive hypothesis. For instance, a molecule that shows a strong and stable binding to a therapeutic target (from docking and MD) and possesses a favorable ADMET profile is a high-priority candidate for synthesis and experimental validation.

It is imperative to acknowledge that in silico models are predictive, not definitive.[21][22] A robust validation strategy is essential.[23] The predictions made in this guide should be used to design focused, efficient wet-lab experiments.[24]

Recommended Experimental Validation:

-

Target Binding Assay: If docking predicts high affinity for a target like ROCK1, perform an in vitro kinase assay to determine the experimental IC50 value.

-

ADME Assays: Conduct in vitro assays for metabolic stability using liver microsomes to validate the CYP inhibition predictions.

-

Cell-Based Assays: If a target is confirmed, test the compound's efficacy in a relevant cell-based model (e.g., a cancer cell line where ROCK1 is overexpressed).[24]

References

-